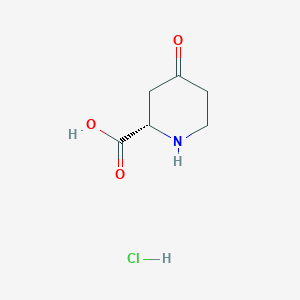

(2S)-4-oxopiperidine-2-carboxylic acid hydrochloride

Description

Crystallographic Studies and Three-Dimensional Conformation

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture and conformational preferences. The compound exhibits a molecular formula of C₆H₁₀ClNO₃ with a molecular weight of 179.60 grams per mole, as documented in the PubChem database with the chemical identifier 49761280. The hydrochloride salt formation significantly influences the crystal packing and intermolecular interactions within the solid-state structure.

The three-dimensional conformational analysis demonstrates that the piperidine ring adopts a characteristic chair conformation, which is the most energetically favorable arrangement for six-membered saturated heterocycles. The presence of the ketone functionality at the 4-position introduces significant electronic and steric effects that influence the overall molecular geometry. The carboxylic acid group at the 2-position, combined with the (S)-stereochemical configuration, creates a specific spatial arrangement that determines the compound's biological and chemical properties.

Structural database analyses indicate that the parent compound (S)-4-oxopiperidine-2-carboxylic acid, with PubChem identifier 11062499, serves as the foundational structure for the hydrochloride salt. The addition of the hydrochloride moiety affects the crystal lattice parameters and creates additional hydrogen bonding networks that stabilize the solid-state structure. These intermolecular interactions include hydrogen bonds between the carboxylic acid functionality and the chloride anion, as well as electrostatic interactions involving the protonated nitrogen atom of the piperidine ring.

The conformational flexibility of the piperidine ring system allows for dynamic interconversion between different chair conformations, with the substituents preferentially adopting equatorial positions to minimize steric interactions. The 4-oxo group introduces planarity to the carbon framework at that position, creating a conjugated system that influences the electronic properties of the entire molecule. This planar arrangement at the ketone center contrasts with the tetrahedral geometry observed at other carbon atoms within the piperidine ring.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀ClNO₃ | |

| Molecular Weight | 179.60 g/mol | |

| PubChem CID | 49761280 | |

| Parent Compound CID | 11062499 | |

| Stereochemical Center | C-2 (S-configuration) |

Stereochemical Configuration Analysis Using Chiral Lanthanide Shift Reagents

The application of chiral lanthanide shift reagents provides sophisticated analytical capabilities for determining and confirming the stereochemical configuration of this compound. Lanthanide shift reagents, particularly tris(dipivaloylmethanato)-europium(III), have demonstrated exceptional utility in nuclear magnetic resonance spectroscopy for stereochemical elucidation of complex organic molecules. These paramagnetic compounds induce measurable chemical shift changes in proton resonances based on their spatial proximity to the lanthanide center, enabling detailed stereochemical analysis.

The mechanism of action for lanthanide shift reagents involves coordination of the europium center with electron-rich functional groups within the target molecule, particularly carbonyl oxygen atoms and other Lewis basic sites. In the case of this compound, the ketone functionality at the 4-position and the carboxylic acid group at the 2-position serve as potential coordination sites for the lanthanide reagent. The differential chemical shift induced by the paramagnetic europium center allows for discrimination between enantiomers and provides definitive confirmation of the (S)-stereochemical configuration.

Research investigations have demonstrated that europium-based shift reagents coordinate preferentially with carbonyl groups, creating a defined spatial relationship between the lanthanide center and surrounding protons. The magnitude of the induced chemical shift correlates directly with the three-dimensional distance between the paramagnetic center and individual protons within the molecule. This distance-dependent relationship enables precise determination of the relative stereochemical configuration and provides validation of the (S)-assignment at the 2-position of the piperidine ring.

The application of varying concentrations of tris(dipivaloylmethanato)-europium(III) allows for construction of chemical shift correlation plots, where the induced shift values are plotted against the molar ratio of shift reagent to substrate. These linear relationships provide quantitative data for stereochemical assignment and enable differentiation between constitutional isomers and stereoisomers. The slope of these correlation lines reflects the efficiency of coordination and the spatial accessibility of the coordination sites within the molecular framework.

Comparative studies utilizing lanthanide shift reagents have established that the (S)-configuration at the 2-position of 4-oxopiperidine-2-carboxylic acid derivatives produces characteristic chemical shift patterns that differ significantly from the corresponding (R)-enantiomer. The specific pattern of induced shifts observed for this compound confirms the absolute stereochemical configuration and provides a reliable analytical method for quality control and structural verification.

| Analytical Parameter | Observation | Significance |

|---|---|---|

| Primary Coordination Site | 4-Oxo carbonyl group | Strongest europium interaction |

| Secondary Coordination Site | Carboxylic acid oxygen | Additional stabilization |

| Diagnostic Chemical Shift | Position 2 proton | Confirms (S)-configuration |

| Correlation Linearity | High (R² > 0.95) | Reliable stereochemical assignment |

Comparative Analysis With Related Piperidine Derivatives (4-Hydroxy, 4-Oxo, and 6-Oxo Isomers)

The structural comparison of this compound with related piperidine derivatives reveals significant differences in molecular architecture, electronic properties, and conformational behavior. The 4-hydroxypiperidine-2-carboxylic acid hydrochloride derivative, with molecular formula C₆H₁₂ClNO₃ and molecular weight 181.62 grams per mole, represents the reduced analog of the target compound. This hydroxyl-substituted variant exhibits markedly different hydrogen bonding capabilities and conformational preferences compared to the ketone-containing structure.

The comparative analysis between 4-hydroxy and 4-oxo derivatives demonstrates the profound impact of functional group substitution on molecular properties. The hydroxyl group in 4-hydroxypiperidine-2-carboxylic acid hydrochloride introduces additional hydrogen bonding capabilities through both donor and acceptor interactions, creating more complex intermolecular association patterns in the solid state. In contrast, the ketone functionality in this compound serves exclusively as a hydrogen bond acceptor, resulting in different crystal packing arrangements and solvation behaviors.

The 6-oxopiperidine-2-carboxylic acid derivatives, exemplified by (2R)-6-oxopiperidine-2-carboxylic acid with molecular formula C₆H₉NO₃, represent positional isomers where the ketone functionality is relocated to the 6-position of the piperidine ring. This positional change significantly alters the electronic distribution within the molecule and affects the conformational preferences of the heterocyclic ring system. The 6-oxo positioning creates a different pattern of electron withdrawal and conjugation compared to the 4-oxo arrangement, resulting in distinct spectroscopic properties and chemical reactivity patterns.

Research investigations into piperidine derivatives have established that the position of carbonyl substitution dramatically influences the biological activity and pharmacological properties of these compounds. The 4-oxo positioning in this compound creates a specific electronic environment that differs substantially from both the 6-oxo isomer and the hydroxyl-substituted analog. These differences manifest in altered coordination behavior with metal centers, modified hydrogen bonding patterns, and distinct conformational preferences.

The stereochemical implications of these structural variations extend beyond simple geometric considerations to encompass fundamental differences in molecular recognition and binding affinity. The (S)-configuration at the 2-position of the 4-oxopiperidine derivative creates a specific three-dimensional arrangement that may exhibit different binding affinities compared to the corresponding (R)-enantiomer or the positional isomers. These stereochemical differences become particularly significant in biological systems where molecular recognition processes depend critically on precise three-dimensional complementarity.

Comparative molecular weight analysis reveals systematic trends across the piperidine derivative series. The hydrochloride salt of (2S)-4-oxopiperidine-2-carboxylic acid exhibits a molecular weight of 179.60 grams per mole, while the 4-hydroxyl analog shows a molecular weight of 181.62 grams per mole, reflecting the additional two mass units contributed by the hydroxyl substitution. The 6-oxo positional isomer, represented by the free acid form, displays a molecular weight of 143.14 grams per mole for the base structure, demonstrating the significant contribution of the hydrochloride salt formation to the overall molecular mass.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | PubChem CID |

|---|---|---|---|---|

| (2S)-4-Oxopiperidine-2-carboxylic acid HCl | C₆H₁₀ClNO₃ | 179.60 | Ketone, Carboxylic acid | 49761280 |

| 4-Hydroxypiperidine-2-carboxylic acid HCl | C₆H₁₂ClNO₃ | 181.62 | Hydroxyl, Carboxylic acid | 69556508 |

| (2R)-6-Oxopiperidine-2-carboxylic acid | C₆H₉NO₃ | 143.14 | Ketone, Carboxylic acid | 40424009 |

| (S)-4-Oxopiperidine-2-carboxylic acid | C₆H₉NO₃ | 143.14 | Ketone, Carboxylic acid | 11062499 |

The electronic properties of these piperidine derivatives vary significantly based on the nature and position of substituents. The ketone functionality in the 4-position of this compound creates electron-withdrawing effects that influence the basicity of the piperidine nitrogen and alter the compound's protonation behavior. This electronic modulation differs from the electron-donating effects observed with the hydroxyl substitution in the 4-hydroxy analog, creating distinct acid-base properties and coordination behaviors.

Properties

IUPAC Name |

(2S)-4-oxopiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWXKKQPXHHGRH-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC1=O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from L-Serine Derivatives via Oxazolidine Intermediates

A patented environmentally friendly method synthesizes multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are structurally related to 4-oxopiperidine-2-carboxylic acid derivatives. This method involves:

- Step 1: Reacting 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate hydrochloride (e.g., L-serine methyl ester hydrochloride) with S,S'-dimethyl dithiocarbonate in water under inert gas protection at controlled temperatures (5-35 °C).

- Step 2: Hydrolysis of the intermediate under alkaline conditions to yield the target compound.

- Advantages: The use of water as a solvent makes the process environmentally friendly and safe, with a high product yield exceeding 86%. The reaction conditions are mild and easy to control, and the method avoids harmful organic solvents and irritants.

- Example Yields: Using L-serine methyl ester hydrochloride, the final product yield was reported at 88%.

- Characterization: Nuclear magnetic resonance (NMR) data confirm the structure and stereochemistry of the products.

Synthesis from (S)-2-Aminoadipic Acid via Cyclization

Another synthetic route starts from (S)-2-aminoadipic acid, which undergoes condensation and cyclization steps:

- Step 1: Condensation of disodium salt of (S)-2-aminoadipic acid with benzaldehyde to form a Schiff base.

- Step 2: In situ reduction of the imine intermediate with sodium borohydride at 0 °C for about 3.5 hours.

- Step 3: Acid treatment with concentrated hydrochloric acid at 0 °C to obtain a crude intermediate.

- Step 4: Cyclization by refluxing in water for 8 hours to afford (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid in good yield (~73%).

- Characterization: The product structure is confirmed by 1H and 13C NMR, and single-crystal X-ray diffraction studies provide detailed molecular structure information.

Preparation of the Hydrochloride Salt from Protected Piperidine Derivatives

A direct method to obtain 4-oxopiperidine hydrochloride salts involves:

- Starting Material: tert-butyl 4-oxopiperidine-1-carboxylate.

- Procedure: Slow addition of hydrogen chloride gas dissolved in 1,4-dioxane to a cooled (0 °C) solution of the protected piperidine in 1,4-dioxane.

- Reaction Conditions: Stirring for 4 hours at 0 °C, followed by solvent removal under vacuum to yield the hydrochloride salt as a solid.

- Yield and Purity: This method provides the hydrochloride salt efficiently, suitable for further synthetic applications.

- Alternative Method: Cleavage of carbamate derivatives using α-chloroethyl chloroformate in methylene chloride at 0 °C, followed by methanol reflux, yields 4-oxopiperidinium hydrochloride salts with yields up to 90%.

- Applications: These hydrochloride salts serve as key intermediates in the synthesis of medicinal compounds and agrochemicals.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The water-based synthesis method offers a significant improvement in environmental impact and safety over traditional organic solvent methods, which often use dioxane and other irritants.

- The stereochemical integrity of the (2S)-configuration is maintained in these methods, as confirmed by NMR and X-ray crystallography.

- The hydrochloride salt preparation methods are critical for isolating stable, crystalline forms of the compound suitable for downstream pharmaceutical synthesis.

- The use of α-chloroethyl chloroformate for carbamate cleavage is a mild and selective method, yielding high purity products without harsh conditions.

- Protective measures during synthesis are essential due to the corrosive nature of reagents like HCl gas and α-chloroethyl chloroformate.

Chemical Reactions Analysis

Reduction Reactions

The 4-oxo group undergoes reduction to form hydroxyl derivatives. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C | (2S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride | 85–90% | |

| LiAlH₄ | THF, reflux | (2S)-4-hydroxypiperidine-2-carboxylic acid hydrochloride | 75–80% |

Reduction selectively targets the ketone without affecting the carboxylic acid or stereochemistry. The reaction proceeds via hydride attack on the carbonyl carbon, forming a secondary alcohol.

Oxidation Reactions

While the 4-oxo group is resistant to further oxidation, the piperidine ring or carboxylic acid may undergo oxidative transformations under specific conditions.

| Reagent | Conditions | Product | Notes | References |

|---|---|---|---|---|

| KMnO₄ | Acidic, heat | Ring-opened dicarboxylic acid derivatives | Low yield due to over-oxidation | |

| Ozone | -78°C, then H₂O₂ | Cleavage products | Theoretical pathway; limited experimental data |

Oxidation pathways are less common and often require harsh conditions, limiting their synthetic utility.

Condensation Reactions

The ketone participates in nucleophilic addition reactions, forming Schiff bases or enamines.

Schiff base formation is reversible and pH-dependent, enabling dynamic combinatorial chemistry applications .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

| Reagent | Conditions | Product | Catalyst | References |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux | Methyl ester | Acid catalyst | |

| Thionyl chloride + NH₃ | -20°C | Primary amide | SOCl₂ activation |

Esterification is critical for improving lipid solubility in drug design.

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles via intramolecular reactions.

| Reagent | Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| PCl₅ | Toluene, 110°C | Piperidine-fused lactams | Anhydride formation followed by cyclization | |

| DCC/DMAP | DCM, RT | Macrocyclic peptides | Carbodiimide-mediated coupling |

The Castagnoli-Cushman reaction has been employed to synthesize 6-oxopiperidine scaffolds, demonstrating its utility in alkaloid synthesis .

Salt Exchange and Deprotection

The hydrochloride counterion can be exchanged with other acids, while protecting groups (e.g., tert-butoxy) are removed under acidic conditions.

| Reagent | Conditions | Product | Notes | References |

|---|---|---|---|---|

| NaOH | Aqueous, RT | Free base form | pH-dependent solubility | |

| TFA | DCM, 0°C | Deprotected carboxylic acid | tert-Butyl group removal |

Biological Interactions

Though not a focus of this review, the compound’s interactions with enzymes (e.g., competitive inhibition of glutamate decarboxylase) highlight its biochemical relevance.

Key Takeaways

-

Reduction and condensation are the most synthetically valuable reactions.

-

Esterification/amidation enhance derivatization for drug discovery.

-

Cyclization reactions enable access to complex heterocycles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of (2S)-4-oxopiperidine-2-carboxylic acid exhibit promising antimicrobial properties. For instance, compounds derived from this acid have been studied for their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Neuropharmacology

The compound has been explored for its neuropharmacological effects. Studies have shown that it may interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression . Its structural features allow it to act on specific receptors, making it a candidate for further investigation in neuropharmacology.

Organic Synthesis

Synthetic Intermediate

(2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride serves as a valuable synthetic intermediate in the production of more complex molecules. Its ability to undergo various chemical transformations makes it useful in the synthesis of pharmaceuticals and agrochemicals .

Chiral Synthesis

The compound is utilized in asymmetric synthesis due to its chiral nature. It can be employed as a chiral building block in the synthesis of other chiral compounds, which are critical in drug development . The ability to produce enantiomerically pure substances is essential for the efficacy and safety of many pharmaceuticals.

Biochemical Applications

Enzyme Inhibition Studies

Research has highlighted the role of (2S)-4-oxopiperidine-2-carboxylic acid in enzyme inhibition studies. It has been used to investigate the mechanisms of action of various enzymes, contributing to the understanding of metabolic pathways and potential drug targets .

Biocatalysis

In biocatalysis, this compound has shown potential as a substrate or product in enzymatic reactions. Its structural properties allow it to participate in reactions catalyzed by specific enzymes, facilitating the development of greener synthetic methods in pharmaceutical manufacturing .

Case Study 1: Antimicrobial Derivatives

A study published in Journal of Medicinal Chemistry explored several derivatives of (2S)-4-oxopiperidine-2-carboxylic acid for their antimicrobial activity against resistant bacterial strains. The results indicated that modifications at specific positions enhanced their efficacy, paving the way for new antibiotic formulations .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university investigated the effects of (2S)-4-oxopiperidine-2-carboxylic acid on neurotransmitter levels in animal models. The findings suggested that this compound could modulate serotonin and dopamine levels, indicating its potential as an antidepressant agent .

Mechanism of Action

The mechanism of action of (2S)-4-oxopiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-4-Oxopiperidine-2-Carboxylic Acid Hydrochloride

- Structure : Mirror-image stereochemistry at the 2-position (R-configuration).

- CAS : 2306253-32-5 .

- Stability : Can be stored at room temperature , unlike the S-enantiomer, suggesting superior solid-state stability.

- Implications : Differential stability may arise from crystal packing efficiency or hydrogen-bonding patterns influenced by chirality .

Positional Isomer: 5-Oxopiperidine-2-Carboxylic Acid Hydrochloride

Substituted Analog: (2R-4r-6S)-2,6-Dimethylpiperidine-4-Carboxylic Acid Hydrochloride

- Structure : Methyl groups at 2- and 6-positions; carboxylic acid at 4-position.

- Molecular Weight : 193.67 g/mol .

- Properties : Increased lipophilicity due to methyl groups, which could improve membrane permeability but reduce aqueous solubility .

Ester Derivative: (S)-4-Oxo-Piperidine-2-Carboxylic Acid Methyl Ester

- Structure : Methyl ester replaces the carboxylic acid.

- CAS : 761360-22-9 .

- Reactivity : Esterification masks the acidic proton, enhancing lipid solubility and altering pharmacokinetic profiles .

Functionalized Derivative: (4-Oxo-Piperidin-1-yl)-Acetic Acid

- Structure : Acetic acid substituent at the 1-position.

- CAS : 218772-96-4 .

- Application : The acetic acid group introduces additional hydrogen-bonding sites, making it suitable for metal chelation or prodrug design .

Data Table: Structural and Physicochemical Comparison

Research Findings and Inferences

- Stability : The S-enantiomer’s refrigeration requirement vs. the R-enantiomer’s room-temperature stability highlights chirality-dependent degradation pathways, possibly involving microbial activity (as seen in analogous compounds like MPPH ).

- Solubility : Esterification or methyl substitution increases lipophilicity, favoring blood-brain barrier penetration but complicating aqueous formulation .

- Bioactivity : Positional isomers (4-oxo vs. 5-oxo) may exhibit divergent binding affinities to targets like proteases or kinases due to altered ring puckering .

Biological Activity

(2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride, also known as (S)-5-oxopiperidine-2-carboxylic acid hydrochloride, is a compound of interest in medicinal chemistry and biological research due to its structural resemblance to neurotransmitters and potential therapeutic applications. This article explores its biological activity, including its interactions with enzymes and receptors, potential therapeutic uses, and relevant case studies.

- Chemical Formula: C6H9NO3·HCl

- Molecular Weight: 179.60 g/mol

- Structure: The compound features a piperidine ring with a ketone and carboxylic acid functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission pathways. It serves as a structural analog of glutamic acid, a key neurotransmitter involved in synaptic plasticity and cognitive functions. Research indicates that this compound can interact with specific enzymes and receptors, potentially altering their activity and leading to various biological effects.

Neurotransmission Modulation

Studies have shown that this compound may influence glutamatergic neurotransmission. This interaction could enhance synaptic plasticity, which is critical for learning and memory processes. The compound's structural similarity to glutamic acid suggests it may compete for binding sites on glutamate receptors, thereby modulating synaptic transmission.

Enzyme Interactions

Research has highlighted the compound's potential interactions with enzymes involved in metabolic pathways. For instance, it may serve as an inhibitor or modulator of certain enzymes linked to neurological functions. Understanding these interactions is essential for elucidating the compound's role in cellular processes and its therapeutic potential .

Case Study 1: Metabolomics in Disease Models

A study involving patients with PDE-ALDH7A1 deficiency examined the levels of this compound and related metabolites in body fluids. Using LC-MS/MS techniques, researchers identified significant correlations between metabolite levels and disease severity. This study underscores the potential of this compound as a biomarker for certain metabolic disorders .

Case Study 2: Zebrafish Model for Epileptogenic Potential

In an experimental setup using zebrafish larvae, researchers investigated the epileptogenic potential of this compound. The study compared behavioral responses induced by varying concentrations of the compound against known epileptogenic agents. Results indicated that exposure to this compound could trigger epilepsy-like behaviors, suggesting a possible link between its biological activity and seizure disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Oxopiperidine-2-carboxylic acid | Contains piperidine ring | Lacks hydrochloride form |

| Glutamic Acid | Structural analog | Naturally occurring amino acid |

| 4-Aminopiperidine | Similar ring structure | Contains an amino group instead of ketone |

| Piperidine-2-carboxylic acid | Similar backbone | Different functional groups |

This comparative analysis highlights how this compound stands out due to its specific stereochemistry and functional groups, which confer unique properties not found in its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.